molecular formula C10H15NO2 B2368357 (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid CAS No. 53623-78-2

(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid

Cat. No.: B2368357
CAS No.: 53623-78-2
M. Wt: 181.235
InChI Key: CCIUIWFXXDCCOJ-VIFPVBQESA-N
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Description

(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid, also known as levetiracetam, is a drug that has been used to treat epilepsy since 1999. It is a pyrrolidine derivative that has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.

Scientific Research Applications

Pyrrole Alkaloids in Lycium chinense

A study conducted by Youn et al. (2016) identified pyrrole alkaloids in the fruits of Lycium chinense, which included a compound structurally similar to (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid. These alkaloids were isolated and their structures elucidated, contributing to understanding the phytochemical properties of Lycium chinense (Youn et al., 2016).

Antifungal Activity

Dabur et al. (2005) explored a dihydropyrrole derivative with a similar structure, demonstrating significant antifungal activity against various Aspergillus and Candida species. This discovery points to potential applications in developing new antimycotic drugs (Dabur et al., 2005).

Reaction with Nicotinic Hydrazide

Baeva et al. (2020) studied the reaction of similar compounds with nicotinic hydrazide, highlighting the chemical properties and potential applications of these compounds in synthetic chemistry (Baeva et al., 2020).

Inhibitors of Mycolic Acid Biosynthesis

Hartmann et al. (1994) synthesized analogues of a compound structurally related to this compound, suggesting their potential as inhibitors of mycolic acid biosynthesis. This insight could be beneficial in developing treatments for mycobacterial infections (Hartmann et al., 1994).

Intermolecular Interactions Studies

Gallagher and Brady (2000) examined compounds structurally similar to this compound, focusing on their intermolecular interactions. Such studies are crucial in understanding the molecular properties and potential applications of these compounds (Gallagher & Brady, 2000).

Properties

IUPAC Name

(2S)-4-methyl-2-pyrrol-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIUIWFXXDCCOJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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